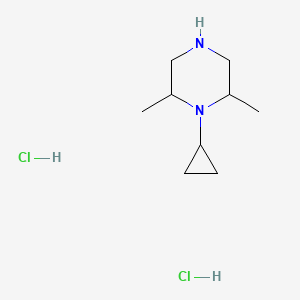

1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

1-cyclopropyl-2,6-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-7-5-10-6-8(2)11(7)9-3-4-9;;/h7-10H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHSJGCEXXDMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C2CC2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride typically involves the reaction of cyclopropylamine with 2,6-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation, filtration, and drying to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropylamines.

Scientific Research Applications

Chemistry

1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride serves as a crucial building block in organic synthesis. Its reactivity allows for:

- Nucleophilic substitutions and electrophilic additions , leading to the formation of various derivatives that may exhibit distinct biological activities.

- Utilization as a reagent in complex organic reactions, facilitating the development of novel compounds.

Biology

Research has indicated that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest:

- Potential anxiolytic or antidepressant-like effects , making it a candidate for further pharmacological exploration.

- Binding affinity studies are essential for understanding its influence on central nervous system receptors and assessing potential side effects during therapeutic use.

Medicine

The compound's medicinal applications are under investigation, particularly concerning:

- Cancer Research : It has been explored for its role as an antagonist of the nuclear androgen receptor, which is significant in prostate cancer treatment .

- Therapeutic Applications : Ongoing research aims to evaluate its effectiveness as a precursor in synthesizing pharmaceutical compounds targeting various diseases.

Table 1: Summary of Biological Activities

Case Study Example: Prostate Cancer Research

A study focused on the synthesis of analogues of this compound found that modifications to the piperazine structure significantly affected binding affinity to androgen receptors. The most potent analogue exhibited an EC50 value significantly lower than existing treatments, indicating potential for further development as an effective therapeutic agent against castration-resistant prostate cancer (CRPC) .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropylpiperazine Dihydrochloride

1-(Cyclopropylmethyl)piperazine Dihydrochloride

- CAS No.: 373608-42-5

- Key Differences : Features a cyclopropylmethyl substituent instead of a direct cyclopropyl group. The extended alkyl chain may enhance membrane permeability but reduce metabolic stability .

Analogues with Methyl Substituents

2,6-Dimethylpiperazine Dihydrochloride

(2S,6S)-1,2,6-Trimethylpiperazine Dihydrochloride

- CAS No.: 2126143-60-8

- Molecular Formula : C₇H₁₈Cl₂N₂

- Key Differences : Introduces a third methyl group at the 1-position and specifies stereochemistry. The (2S,6S) configuration may influence chiral recognition in biological systems .

Analogues with Aromatic or Bulky Substituents

1-(2-Methoxyphenyl)piperazine Dihydrochloride

Opipramol Dihydrochloride

- Molecular Formula : C₂₃H₃₁N₃O·2HCl

- Key Differences : Contains a bulky tricyclic substituent (dibenzazepine), which confers antidepressant activity. The target compound’s cyclopropyl and methyl groups are smaller, suggesting different therapeutic applications .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- 1-Cyclopropyl-2,6-dimethylpiperazine Dihydrochloride : The dihydrochloride salt improves aqueous solubility compared to freebase forms, similar to other piperazine dihydrochlorides like piperazine dihydrochloride hydrate (CAS 142-64-3), which has a pH range of 3.0–3.4 in solution .

Pharmacological Activity

- This compound : Structural analogs like trientine dihydrochloride (a copper-chelating agent) highlight the role of piperazine derivatives in metal-ion sequestration, though the target compound’s specific activity remains underexplored .

- 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride (CAS 374897-99-1): Demonstrates serotonergic activity, suggesting that substituent electronic properties (e.g., methoxy groups) critically influence receptor binding—a factor absent in the target compound .

Biological Activity

1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride is a piperazine derivative with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in various fields, including pharmacology and medicinal chemistry.

Chemical Structure : The compound has the molecular formula , indicating the presence of two chlorine atoms and two nitrogen atoms within its piperazine framework.

Synthesis : The synthesis typically involves the reaction of cyclopropylamine with 2,6-dimethylpiperazine in a controlled environment, often utilizing solvents like ethanol or methanol. Catalysts may be employed to enhance yield and purity, followed by purification methods such as recrystallization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. The specific targets and pathways are context-dependent, emphasizing the need for further research to elucidate these mechanisms .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, compounds that inhibit casein kinase 1 (CK1) have shown promise in treating hematological cancers and colon cancer .

- Case Study : A study demonstrated that selective inhibitors of CK1 could significantly reduce tumor growth in models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The compound's mechanism involves modulation of p53 activity and myeloid differentiation pathways .

Neuropharmacological Effects

The compound also shows potential neuropharmacological effects. Piperazine derivatives are known for their activity on neurotransmitter systems, which may include serotonin and dopamine receptors. This suggests possible applications in treating psychiatric disorders .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both cyclopropyl and dimethyl groups | Anticancer, neuropharmacological |

| 1-Cyclopropylpiperazine | Lacks dimethyl substitution | Limited biological activity |

| 2,6-Dimethylpiperazine | Lacks cyclopropyl group | Neuroactive properties |

This table illustrates the distinctiveness of this compound compared to its analogs, highlighting its unique biological properties.

Research Findings

Recent studies have focused on optimizing piperazine derivatives for enhanced biological activity. For instance:

- Inhibitory Activity : A compound similar to 1-Cyclopropyl-2,6-dimethylpiperazine was reported to have low toxicity while exhibiting potent inhibitory activities against specific kinases involved in fibrosis and cancer progression .

- Pharmacokinetic Properties : Research has shown favorable pharmacokinetic profiles for certain piperazine derivatives, indicating their potential for clinical application .

Q & A

Q. What are the established synthetic routes for preparing 1-cyclopropyl-2,6-dimethylpiperazine dihydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, such as acid chloride formation, coupling with cyclopropylamine, and cyclization. For example, cis-2,6-dimethylpiperazine derivatives are synthesized via condensation of cyclopropylamine with intermediates like pentafluorobenzoic acid under controlled pH and temperature . Post-synthesis, the dihydrochloride salt is formed by reacting the free base with hydrochloric acid, requiring stoichiometric precision to avoid over-acidification. Yield optimization relies on solvent choice (e.g., anhydrous DMF), inert atmospheres, and purification via recrystallization .

Q. Why is the dihydrochloride salt form preferred over the hydrochloride form for this compound in pharmaceutical research?

Dihydrochloride salts often exhibit superior solubility in aqueous media compared to monohydrochlorides, enhancing bioavailability for in vitro assays. The dual HCl molecules improve crystalline stability, reducing hygroscopicity during storage. This is critical for maintaining compound integrity in long-term pharmacological studies .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

- Identity : NMR (¹H/¹³C) to verify cyclopropyl and methyl substituents on the piperazine ring.

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–260 nm.

- Salt content : Argentometric titration or ion chromatography to confirm 2:1 HCl-to-base stoichiometry .

Advanced Research Questions

Q. How can researchers address contradictory solubility data reported for this compound in different solvent systems?

Contradictions often arise from polymorphic variations or residual solvents. Methodological solutions include:

Q. What strategies are effective for impurity profiling during scale-up synthesis of this compound?

- Targeted impurities : Byproducts from incomplete cyclopropane ring closure or dimethylpiperazine isomerization.

- Analytical workflow :

Q. How can mechanistic studies elucidate the role of cyclopropyl groups in modulating biological activity?

Q. What experimental designs are suitable for evaluating the compound’s stability under accelerated storage conditions?

Q. How can researchers resolve challenges in crystallizing this dihydrochloride salt for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.